molecular formula C9H7FN2O2 B1589910 Methyl 5-fluoro-1H-indazole-3-carboxylate CAS No. 78155-73-4

Methyl 5-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1589910
CAS No.: 78155-73-4
M. Wt: 194.16 g/mol
InChI Key: YBMSTQBPEVBPRZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 5-fluoro-1H-indazole-3-carboxylate , adhering to IUPAC guidelines. The numbering of the indazole ring begins at the nitrogen atom in the 1-position, with the fluorine substituent at the 5-position and the methyl ester group at the 3-position. Key identifiers include:

Property Value Source
Molecular formula C₉H₇FN₂O₂
Molecular weight 194.16 g/mol
CAS Registry Number 78155-73-4
PubChem CID 12689297
SMILES COC(=O)c1n[nH]c2ccc(F)cc12
InChIKey YBMSTQBPEVBPRZ-UHFFFAOYSA-N

The systematic name and identifiers confirm the compound’s structure, distinguishing it from positional isomers such as methyl 6-fluoro-1H-indazole-3-carboxylate.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound remains unreported, insights can be inferred from related indazole esters. For example:

  • Bond Conjugation : In methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring and ester moiety are nearly coplanar, suggesting conjugation between the aromatic system and the carboxylate group. This conjugation stabilizes the molecular geometry, as evidenced by a C3–C14 bond length of 1.4790 Å in the analogous compound.
  • Torsional Angles : Substituents on the indazole ring influence torsional flexibility. For instance, the bond angle at the junction of the indazole and ester groups in related structures is approximately 110.9°.

Computational models predict similar trends for this compound, with density functional theory (DFT) simulations indicating planar alignment of the fluorinated ring and ester group. These models highlight intramolecular interactions, such as C–H···O hydrogen bonds, which further stabilize the geometry.

Tautomeric Forms and Protonation State Analysis

Indazole derivatives exhibit annular tautomerism , existing as 1H- or 2H-tautomers (Figure 1). For this compound:

  • 1H-Tautomer Dominance : The 1H-form is thermodynamically favored due to aromatic stabilization, with a calculated energy difference of ~3.6 kcal/mol over the 2H-form. This preference is consistent with NMR data for analogous indazoles, where the 1H-tautomer constitutes >90% of the equilibrium.
  • Protonation States :
    • Acidic Conditions (pH < 1.04) : The indazole nitrogen (N1) protonates, forming a cationic species.
    • Neutral Conditions : The neutral 1H-tautomer predominates.
    • Basic Conditions (pH > 13.86) : Deprotonation occurs at N2, yielding an indazolate anion.

The ester group at the 3-position mildly electron-withdrawing effects, slightly lowering the pKa of N1 compared to unsubstituted indazole (predicted ΔpKa ≈ −0.5). Hydrogen bonding between the ester carbonyl and NH group further stabilizes the 1H-tautomer, as observed in X-ray studies of similar compounds.

Figure 1 : Tautomeric equilibrium of this compound. $$ \text{1H-Tautomer} \leftrightarrow \text{2H-Tautomer} $$

Properties

IUPAC Name

methyl 5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMSTQBPEVBPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506964
Record name Methyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-73-4
Record name Methyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 5-fluoro-1H-indazole-3-carboxylic Acid

A common and straightforward method involves the esterification of 5-fluoro-1H-indazole-3-carboxylic acid with methanol under acidic conditions.

Typical Reaction Conditions:

Parameter Description
Starting Material 5-fluoro-1H-indazole-3-carboxylic acid
Reagent Methanol
Catalyst Sulfuric acid or other strong acid
Temperature 20°C to 80°C
Reaction Time 24 hours
Atmosphere Inert (nitrogen or argon)
Work-up Concentration, extraction with ethyl acetate, washing with brine

Example:

  • Sulfuric acid (1.5 mL) was added to a solution of 5-fluoro-1H-indazole-3-carboxylic acid in methanol.
  • The mixture was heated at 80°C under nitrogen atmosphere for 24 hours.
  • After reaction completion, the mixture was concentrated and extracted with ethyl acetate and water.
  • The organic layer was washed with brine and concentrated to isolate methyl 5-fluoro-1H-indazole-3-carboxylate as a white solid with a yield of approximately 86%.

Methylation of Indazole-3-carboxylic Acid Derivatives

Another method involves methylation of the indazole-3-carboxylic acid or its salts using methylating agents in the presence of bases.

Key Points:

  • Methylation can be performed using methyl iodide or dimethyl sulfate as methylating agents.
  • The reaction is typically carried out in polar solvents such as lower alkanols (e.g., methanol or ethanol).
  • The presence of alkali metal alkoxides or alkaline earth metal oxides/alkoxides as bases facilitates methylation.
  • The process can be hazardous due to hydrogen evolution during in situ formation of alkoxide bases, but improved methods use alkaline earth metal oxides to reduce hazards and side products.

Reaction Conditions Summary:

Parameter Description
Starting Material Indazole-3-carboxylic acid (or 5-fluoro derivative)
Methylating Agent Methyl iodide or dimethyl sulfate
Base Alkali metal alkoxide or alkaline earth metal oxide
Solvent Polar solvent (methanol, ethanol)
Temperature Ambient to reflux temperatures
Reaction Time Several hours
Side Products Minor formation of 2-methyl esters (~7-10%)

This method yields methyl esters with high purity and yield, avoiding the formation of multiple side products when alkaline earth metal oxides are used instead of alkali metal alkoxides.

Fluorination and Esterification Multi-Step Routes

In some synthetic schemes, the fluorinated indazole core is constructed first, followed by esterification.

  • Starting from 1H-indazole-3-carboxylic acid, selective fluorination at the 5-position is performed using electrophilic fluorinating agents.
  • The fluorinated acid is then esterified using methanol and acid catalysis as described above.
  • This route allows precise control over fluorine placement but may involve additional purification steps.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Direct Esterification 5-fluoro-1H-indazole-3-carboxylic acid Methanol, sulfuric acid, 80°C, 24 h, inert atmosphere ~86 Simple, high yield, common approach
Methylation with Alkoxide Bases Indazole-3-carboxylic acid derivatives Methyl iodide/dimethyl sulfate, alkoxide base, polar solvent High Requires careful handling of bases, possible side products
Fluorination then Esterification 1H-indazole-3-carboxylic acid Electrophilic fluorination, then acid-catalyzed esterification Variable Multi-step, precise fluorination control

Research Findings and Industrial Considerations

  • The use of alkaline earth metal oxides (e.g., calcium oxide) as bases in methylation reactions improves safety and product purity compared to alkali metal alkoxides, which generate hazardous hydrogen gas during in situ formation.
  • Esterification under acidic conditions is well-established and scalable, with yields typically above 80%.
  • Industrial-scale synthesis may incorporate continuous flow reactors and optimized purification protocols to enhance efficiency and reduce environmental impact.
  • Side reactions such as formation of 2-methyl esters or over-esterification are minimized by controlling reaction conditions and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-fluoro-1H-indazole-3-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. It has been shown to inhibit specific enzymes involved in tumor growth, making it a target for cancer therapy.

Case Study: Anticancer Activity

Recent studies have demonstrated its anticancer properties against various cell lines:

Cell LineIC50 Value (µM)Mechanism
K5625.15Induces apoptosis via p53 pathway modulation
HEK-29333.2Selective toxicity towards cancer cells

These findings indicate that this compound can induce cell death in cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent .

Agricultural Chemistry

The compound is also utilized in agricultural chemistry for formulating agrochemicals aimed at pest control and crop protection. Its enhanced biological activity contributes to improved efficacy in protecting crops from various pests, thereby enhancing agricultural productivity.

Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. Its interactions with enzymes can either inhibit or activate their functions, providing insights into complex biological processes.

Example of Enzyme Interaction

Research indicates that this compound can bind to specific enzymes, altering their activity and influencing metabolic processes. Such interactions are critical for understanding its potential therapeutic applications .

Material Science

This compound is explored for its potential in creating novel materials with unique properties. Its structural characteristics may lead to advancements in materials with improved thermal stability and electrical conductivity.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for accurately detecting and quantifying related compounds across various samples. Its consistent properties make it an essential tool in research settings .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-fluoro-1H-indazole-3-carboxylate belongs to a family of indazole-3-carboxylates with varying substituents. Below is a detailed comparison with structurally related compounds:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Key Properties
This compound 78155-73-4 C₉H₇FN₂O₂ 194.16 5-Fluoro ≥97% High solubility in DMSO, chloroform
Ethyl 5-fluoro-1H-indazole-3-carboxylate 1016-36-0 C₁₀H₉FN₂O₂ 208.19 5-Fluoro, ethyl ester 100% Higher lipophilicity; H302/H315 hazards
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate 932041-12-8 C₁₀H₇F₃N₂O₃ 260.17 5-Trifluoromethoxy ≥95% Enhanced metabolic stability
Methyl 5-methoxy-1H-indazole-3-carboxylate 90915-65-4 C₁₀H₁₀N₂O₃ 206.20 5-Methoxy 95% Improved electron-donating effects
Methyl 5-amino-1H-indazole-3-carboxylate 660411-95-0 C₉H₉N₃O₂ 191.19 5-Amino 97% Reactivity in nucleophilic substitutions

Key Differences

Substituent Effects: Fluorine vs. Ethyl Ester vs. Methyl Ester: Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS 1016-36-0) has a longer alkyl chain, which may slow ester hydrolysis in vivo, prolonging its half-life .

Synthetic Utility: Methyl 5-amino-1H-indazole-3-carboxylate (CAS 660411-95-0) is more reactive in cross-coupling reactions due to the amino group, enabling diversification into complex scaffolds . The methoxy variant (CAS 90915-65-4) exhibits reduced electrophilicity compared to the fluoro derivative, making it less reactive in SNAr reactions .

Safety Profiles :

  • Ethyl 5-fluoro-1H-indazole-3-carboxylate is classified as harmful if swallowed (H302) or inhaled (H319), whereas safety data for the methyl ester counterpart remains unspecified in available literature .

Biological Activity

Methyl 5-fluoro-1H-indazole-3-carboxylate (C9H7FN2O2) is a fluorinated indazole compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the 5-position of the indazole ring and a carboxylate group at the 3-position. This unique structure contributes to its enhanced biological activity and stability compared to non-fluorinated analogs. The molecular weight of the compound is approximately 194.165 g/mol, and it typically exists as a yellow solid.

Targeting Kinases

Research indicates that this compound may inhibit various kinases, including chk1, chk2, and sgk. These kinases play crucial roles in cell cycle regulation and cellular stress responses, suggesting that the compound could modulate these pathways to exert its biological effects.

Biochemical Pathways

The interaction of this compound with its biological targets may lead to significant alterations in key biochemical pathways, including:

  • Cell Cycle Regulation : The inhibition of specific kinases could disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
  • Cell Volume Regulation : Modulation of cellular signaling pathways may affect cell volume homeostasis, impacting cell survival and proliferation.

Biological Activities

This compound has been evaluated for various biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against Hep-G2 liver cancer cells, demonstrating IC50 values comparable to standard chemotherapeutic agents .
  • Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Efficacy : A study reported that derivatives of indazole, including this compound, exhibited varying degrees of antitumor activity across different cancer cell lines. The most notable activity was observed against Hep-G2 cells, with some derivatives showing efficacy superior to that of 5-Fluorouracil (5-FU), a commonly used anticancer drug .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Target IC50 (µM) Notes
AntitumorHep-G2VariesSuperior efficacy compared to 5-FU
AntimicrobialVarious pathogensNot specifiedPotential candidate for infection treatment

Q & A

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets. Fluorine’s electronegativity enhances H-bonding with lysine residues .
  • MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for pharmacokinetic predictions .

What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Which catalytic systems enhance regioselectivity in derivatization reactions?

Advanced Research Question

  • Lewis Acids : ZnCl₂ directs electrophiles to the 6-position in Friedel-Crafts alkylation .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ enables C–H functionalization at the 4-position under blue light .

How can thermal analysis (DSC/TGA) guide storage and formulation decisions?

Advanced Research Question

  • DSC : Detects melting points (~165–170°C) and polymorph transitions. Anhydrous forms are preferred for long-term storage .
  • TGA : Identifies decomposition thresholds (>200°C), informing lyophilization or spray-drying parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-1H-indazole-3-carboxylate
Reactant of Route 2
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Methyl 5-fluoro-1H-indazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.